molecular formula C13H19NO B3058193 4-(3,4-Dimethylphenoxy)piperidine CAS No. 883531-73-5

4-(3,4-Dimethylphenoxy)piperidine

Cat. No.: B3058193
CAS No.: 883531-73-5
M. Wt: 205.3 g/mol
InChI Key: LHFODAAPLVSGBY-UHFFFAOYSA-N
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Description

“4-(3,4-Dimethylphenoxy)piperidine” is a compound with the CAS Number: 883531-73-5 . It has a molecular weight of 205.3 . The IUPAC name for this compound is this compound . The physical form of this compound is oil .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H19NO/c1-10-3-4-13(9-11(10)2)15-12-5-7-14-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3 . This provides a detailed representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

As mentioned earlier, “this compound” is an oil at room temperature . It has a molecular weight of 205.3 .

Scientific Research Applications

1. Herbicide Toxicity and Environmental Impact

Research on 2,4-D, a compound structurally similar to 4-(3,4-Dimethylphenoxy)piperidine, has revealed insights into its toxicology and mutagenicity, emphasizing its widespread use in agriculture and potential environmental impact. The studies have demonstrated a focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, especially in non-target aquatic species, and the importance of molecular biology in understanding these effects (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Pharmacological Applications of Piperidine Alkaloids

Piperidine alkaloids, which share a core structure with this compound, have been recognized for their medicinal importance. These compounds have a broad range of therapeutic applications due to their diverse pharmacophores, suggesting potential areas for further research in drug development (Singh et al., 2021).

3. Chemistry and Bioactivity of Piperine Derivatives

Piperine, a bioactive compound found in black pepper, shares structural similarities with this compound. It demonstrates a wide range of physiological effects, including antimicrobial action and potential benefits for human health such as immunomodulatory, hepatoprotective, and antioxidant activities. These findings underline the therapeutic and preventive potential of Piper species and their derivatives against chronic disorders (Salehi et al., 2019).

4. Strategies for Synthesis of Spiropiperidines

Spiropiperidines, which include structural motifs related to this compound, have gained popularity in drug discovery due to their unique three-dimensional chemical space. The synthesis strategies of spiropiperidines have been extensively reviewed, highlighting their potential applications in medicinal chemistry and drug discovery projects (Griggs, Tape, & Clarke, 2018).

5. Laccases in Industrial and Biotechnological Applications

Laccases, enzymes capable of oxidizing both phenolic and non-phenolic lignin compounds as well as environmental pollutants, have applications that extend into the treatment of industrial effluents. Their utility in detoxification, bioremediation, and as catalysts in various industries signifies the importance of enzymatic processes in environmental science and industrial applications (Couto & Herrera, 2006).

Safety and Hazards

The safety information for “4-(3,4-Dimethylphenoxy)piperidine” is available in the form of a Material Safety Data Sheet (MSDS) . It is always recommended to handle the compound with appropriate safety measures.

Properties

IUPAC Name

4-(3,4-dimethylphenoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-3-4-13(9-11(10)2)15-12-5-7-14-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFODAAPLVSGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609540
Record name 4-(3,4-Dimethylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883531-73-5
Record name 4-(3,4-Dimethylphenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883531-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Dimethylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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